Diethyl 2-(2-chloroacetamido)malonate
Description
Diethyl 2-(2-chloroacetamido)malonate is a malonate ester derivative featuring a chloroacetamido substituent at the central carbon. Malonate esters are widely used as intermediates in organic synthesis, particularly for constructing amino acids, heterocycles, and pharmaceuticals. The chloroacetamido group enhances electrophilicity, making this compound reactive in nucleophilic substitution or cycloaddition reactions .
Properties
CAS No. |
41394-71-2 |
|---|---|
Molecular Formula |
C9H14ClNO5 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
diethyl 2-[(2-chloroacetyl)amino]propanedioate |
InChI |
InChI=1S/C9H14ClNO5/c1-3-15-8(13)7(9(14)16-4-2)11-6(12)5-10/h7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
FIRXYFZXNJPHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chloroacetamido)propanedioate typically involves the alkylation of diethyl malonate with 2-chloroacetamide. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The process can be summarized as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 2-chloroacetamide in an S_N2 reaction, resulting in the formation of diethyl (2-chloroacetamido)propanedioate.
Industrial Production Methods
Industrial production of diethyl (2-chloroacetamido)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-chloroacetamido)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form simpler molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, water.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids: From hydrolysis of ester groups.
Simpler Molecules: From decarboxylation reactions.
Scientific Research Applications
Diethyl 2-(2-chloroacetamido)malonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of diethyl (2-chloroacetamido)propanedioate involves its ability to form reactive intermediates, such as enolate ions, which can participate in various chemical reactions. The chloroacetamido group can undergo nucleophilic substitution, leading to the formation of new bonds and the synthesis of more complex molecules. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which stabilize the intermediates formed during reactions.
Comparison with Similar Compounds
Diethyl Acetamidomalonate (CAS 1068-90-2)
- Structure : Features an acetamido group instead of chloroacetamido.
- Physical Properties : White crystalline powder; MP 96–98°C (with decomposition) .
- Synthesis: Produced via N-acetylation of diethyl 2-aminomalonate hydrochloride using acetic acid .
- Applications: Key precursor for amino acid derivatives (e.g., 4-amino-phenylalanine, halofuginone) and pharmaceuticals like zolmitriptan .
- Key Difference : The absence of a chlorine atom reduces electrophilicity compared to the chloroacetamido analog, limiting its utility in reactions requiring strong electrophilic centers .
Diethyl 2-Acetamido-2-(2-Cyanoethyl)malonate (CAS 5440-42-6)
- Structure: Contains a cyanoethyl group alongside the acetamido moiety.
- Physical Properties : Molecular weight 270.285; liquid state at room temperature .
- Synthesis : Likely synthesized via alkylation of diethyl acetamidomalonate with acrylonitrile or similar reagents.
- Applications: Used in lab-scale organic synthesis; the cyano group enables participation in click chemistry or nitrile hydration reactions .
Diethyl 2-Acetamido-2-Phenethylmalonate (CAS 5463-92-3)
- Structure : Substituted with a phenethyl group.
- Physical Properties : Molecular weight 321.37; purity >98% .
- Applications : The aromatic phenethyl group enhances lipophilicity, making this compound suitable for drug candidates targeting lipid-rich environments .
- Key Difference : The bulky phenethyl group sterically hinders reactions at the malonate core, contrasting with the more accessible chloroacetamido derivative .
Diethyl 2-(5-Chloro-2-Nitrophenyl)malonate (CAS N/A)
- Structure : Features a nitro and chloro-substituted phenyl ring.
- Synthesis : Prepared via condensation of diethyl malonate with 5-chloro-2-nitrobenzaldehyde derivatives .
- Applications : Intermediate in spirooxindole synthesis; nitro groups facilitate nitro-reduction and lactamization reactions .
- Key Difference : The nitro group introduces redox-active functionality absent in the chloroacetamido compound, enabling distinct reaction pathways .
Structural and Functional Analysis Table
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